molecular formula C17H20N2O3 B1385140 N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide CAS No. 1020055-81-5

N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide

Cat. No. B1385140
M. Wt: 300.35 g/mol
InChI Key: CHGVSVFOWTWKMS-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide, also known as 4-amino-3-ethoxyethoxybenzamide or AEEB, is a small molecule that has been studied extensively in the scientific research community. It has a wide range of applications, from drug discovery to cell biology, and has the potential to be used in a variety of other fields.

Scientific Research Applications

Anticancer Potential

N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide has shown promise in cancer research. For instance, compounds similar to it have been found to inhibit histone deacetylases (HDACs), crucial enzymes in cancer progression. Zhou et al. (2008) discussed a compound, MGCD0103, which selectively inhibits HDACs, leading to cancer cell apoptosis and showing significant antitumor activity in vivo (Zhou et al., 2008).

Antioxidant Activity

Research by Jovanović et al. (2020) on similar amino-substituted benzamides demonstrated their capacity as powerful antioxidants, scavenging free radicals. The study's findings on electrochemical oxidation mechanisms of these compounds contribute to understanding their antioxidant activity (Jovanović et al., 2020).

Antimicrobial Applications

Ertan et al. (2007) synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives with significant antibacterial and antifungal activities. This highlights the potential of N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide in developing new antimicrobial agents (Ertan et al., 2007).

Neurological and Psychiatric Research

Compounds like N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide have been explored for their neuroleptic activity. For example, Iwanami et al. (1981) synthesized benzamides that exhibited potential as neuroleptics, indicating the possible application of similar compounds in treating psychosis (Iwanami et al., 1981).

Chemical Structure and Reactivity Studies

Demir et al. (2015) conducted a study focusing on the structure and antioxidant activity of a related compound, providing insights into the molecular structure, which could be relevant for understanding the properties of N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide (Demir et al., 2015).

properties

IUPAC Name

N-(4-aminophenyl)-3-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-21-10-11-22-16-5-3-4-13(12-16)17(20)19-15-8-6-14(18)7-9-15/h3-9,12H,2,10-11,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGVSVFOWTWKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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